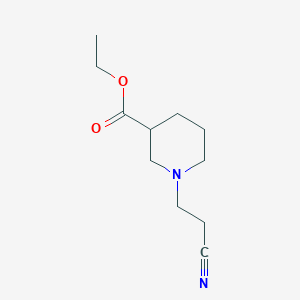

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate (ECPC) is an organic compound with a broad range of applications in industrial, pharmaceutical, and medical research. It is a versatile building block for the synthesis of a variety of compounds, and it is often used as a starting material for the synthesis of complex molecules. ECPC is a chiral compound, which means that it has two enantiomers, or mirror images of the same molecule, that can be separated and used in different ways. ECPC has been studied extensively in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-understood.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents Synthesis

Researchers have synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesis involved several steps, starting from ethyl 4-piperidinecarboxylate, leading to compounds with promising anticancer activity against specific cell lines, suggesting their potential as therapeutic agents (Rehman et al., 2018).

Microbial Reduction Studies

Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate underwent microbial reduction by various microorganisms, yielding products with high diastereo- and enantioselectivities. This study highlights the application of microbial processes in achieving specific stereochemical configurations in chemical synthesis, which is crucial for the development of pharmaceuticals (Guo et al., 2006).

Benzothiazole Derivatives for Biological Applications

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine to produce derivatives with potential biological activities. These synthesized compounds showed promising antibacterial and antifungal properties, indicating their applicability in developing new antimicrobial agents (Shafi et al., 2021).

Piperidine Substituted Benzofuro[3,2‐d]pyrimidines Synthesis

The condensation of ethyl 3-amino-2-ben?ofiiran carboxylate with phenyl isocyanate led to the synthesis of benzofuro[3,2‐d]pyrimidines and their derivatives. These compounds were evaluated for antibacterial and antifungal activities, demonstrating the chemical versatility of piperidine derivatives in generating biologically active compounds (Bodke & Sangapure, 2003).

Annulation Reactions for Tetrahydropyridines Synthesis

Ethyl 2-methyl-2,3-butadienoate and N-tosylimines underwent [4 + 2] annulation in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This study showcases the application of annulation reactions in constructing complex nitrogen-containing heterocycles, which are common structures in many pharmaceuticals (Zhu et al., 2003).

Eigenschaften

IUPAC Name |

ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEHJKMCJBHEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)

![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)

![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)

![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)

![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)

![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2625887.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2625890.png)